![molecular formula C25H31N5O4 B2751965 N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide CAS No. 922068-27-7](/img/structure/B2751965.png)
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C25H31N5O4 and its molecular weight is 465.554. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features:
- A benzo[d][1,3]dioxole moiety.
- An indoline unit .
- A piperazine group linked through an oxalamide functional group .
The molecular formula is C20H25N3O4 with a molecular weight of approximately 365.4 g/mol .
Synthesis
The synthesis typically involves multi-step organic reactions, employing various reagents such as oxidizing agents and controlled reaction conditions to ensure yield and purity. The synthetic pathway contributes to the compound's biological properties by allowing for structural modifications that enhance efficacy.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with similar structural motifs. For instance, derivatives incorporating benzo[d][1,3]dioxole have demonstrated significant antitumor activity against various cancer cell lines. In a study involving thiourea derivatives with benzo[d][1,3]dioxole moieties, compounds showed IC50 values lower than standard drugs like doxorubicin, indicating potent cytotoxic effects .
Compound | Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
---|---|---|---|
1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea) | HepG2 | 2.38 | 7.46 |
HCT116 | 1.54 | 8.29 | |
MCF7 | 4.52 | 4.56 |
These findings suggest that the structural components of this compound may similarly contribute to anticancer activity.
The mechanisms underlying the biological activity of this compound are still under investigation but may involve:
- EGFR inhibition : Similar compounds have shown to inhibit epidermal growth factor receptor (EGFR), which is crucial in cancer cell proliferation.
- Apoptosis induction : Studies indicate that certain derivatives trigger apoptosis in cancer cells via mitochondrial pathways by modulating proteins like Bax and Bcl-2 .
Case Studies
A notable study involved the evaluation of various derivatives based on the benzo[d][1,3]dioxole structure against multiple cancer cell lines. The results indicated that modifications in the side chains significantly affected both cytotoxicity and selectivity towards cancer cells over normal cells .
In Vivo Studies
While most current data focuses on in vitro results, future research should explore in vivo efficacy and safety profiles to validate these findings further.
Propiedades
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N5O4/c1-28-9-11-30(12-10-28)21(17-3-5-20-18(13-17)7-8-29(20)2)15-26-24(31)25(32)27-19-4-6-22-23(14-19)34-16-33-22/h3-6,13-14,21H,7-12,15-16H2,1-2H3,(H,26,31)(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWLFNBKHGKVXRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)C4=CC5=C(C=C4)N(CC5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.